3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate
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Overview
Description
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate is a complex organic compound with a molecular formula of C26H22O8
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate typically involves several steps, starting from readily available precursors. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable chromenone derivative under acidic or basic conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, resulting in the formation of different substituted derivatives
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and chromen-2-one core structure allow it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties help neutralize free radicals, protecting cells from oxidative damage .
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate can be compared with similar compounds such as:
2-(3,4-Dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromen-3-yl 2,6-dimethoxybenzoate: This compound has a similar structure but differs in the position and number of methyl groups, which can affect its chemical properties and reactivity.
(3,4-Dimethoxyphenyl)carbamoylmethyl 2,6-dimethoxybenzoate: This compound contains a carbamoylmethyl group instead of a chromen-2-one core, leading to different biological activities and applications.
Properties
Molecular Formula |
C27H24O8 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C27H24O8/c1-15-18-14-17(34-27(29)25-21(31-3)7-6-8-22(25)32-4)10-12-19(18)35-26(28)24(15)16-9-11-20(30-2)23(13-16)33-5/h6-14H,1-5H3 |
InChI Key |
JJMKPIJWKISSCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=C(C=CC=C3OC)OC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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